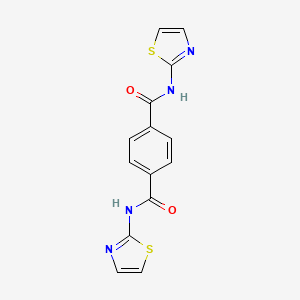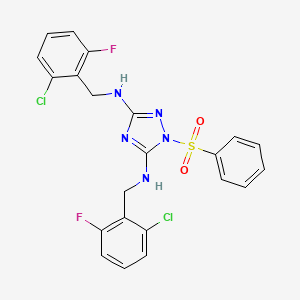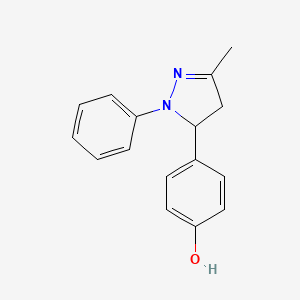![molecular formula C21H25FN2O4S B5012287 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B5012287.png)
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications. This compound is commonly referred to as CFTRinh-172, and it is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
科学研究应用
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been shown to increase the function of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein, which is defective in CF patients. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has also been studied for its potential use in the treatment of other diseases, such as secretory diarrhea and polycystic kidney disease.
作用机制
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 is a selective inhibitor of the 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein. The this compound protein is a chloride ion channel that is responsible for regulating the movement of chloride ions in and out of cells. In CF patients, the this compound protein is defective, which leads to a buildup of mucus in the lungs and other organs. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been shown to increase the function of the this compound protein by binding to a specific site on the protein and stabilizing its open state.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has been shown to increase the function of the this compound protein in vitro and in vivo. In vitro studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 increases the chloride ion transport in this compound-expressing cells. In vivo studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 increases the function of the this compound protein in the lungs of CF patients. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has also been shown to reduce the secretion of fluid in the intestine, which makes it a potential treatment for secretory diarrhea.
实验室实验的优点和局限性
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has several advantages for lab experiments. It is a selective inhibitor of the 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein, which makes it a useful tool for studying the function of this protein. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 is also relatively stable and has a long half-life, which makes it easier to work with in lab experiments. However, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some labs. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 also has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 has several potential future directions for research. One direction is the development of more potent and selective inhibitors of the 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide protein. Another direction is the investigation of the use of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 in combination with other drugs for the treatment of CF and other diseases. 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 may also be used as a tool for studying the function of the this compound protein in other cell types and tissues. Finally, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 may be used as a starting point for the development of other drugs that target ion channels.
合成方法
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamideinh-172 is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis method is complex and requires the use of specialized equipment and techniques. The first step in the synthesis process is the reaction of 3-fluoroaniline with 2-chloroacetyl chloride to produce 3-fluoro-N-(2-chloroacetyl)aniline. This compound is then reacted with 2-(4-methylphenoxy)benzenesulfonyl chloride to produce 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide.
属性
IUPAC Name |
2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-12-19(29(26,27)24-17-7-3-2-4-8-17)10-11-20(15)28-14-21(25)23-18-9-5-6-16(22)13-18/h5-6,9-13,17,24H,2-4,7-8,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTWBOIZKIGMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)
![4-[2-nitro-4-(1-piperidinylsulfonyl)phenyl]morpholine](/img/structure/B5012215.png)

![2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5012221.png)

![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)

![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![1-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-azepanone](/img/structure/B5012282.png)

![N-[3-(2-furyl)phenyl]-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinecarboxamide](/img/structure/B5012302.png)
![3-(4-ethoxyphenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5012313.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)